molecular formula C9H17NO B6331967 N,N-Dipropylacrylamide CAS No. 68404-19-3

N,N-Dipropylacrylamide

Cat. No. B6331967
CAS RN: 68404-19-3
M. Wt: 155.24 g/mol
InChI Key: RKSYJNCKPUDQET-UHFFFAOYSA-N
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Description

N,N-Dipropylacrylamide is a chemical compound with the CAS Number: 68404-19-3 and a molecular weight of 155.24 . It is a pale-yellow to yellow-brown liquid .


Synthesis Analysis

N,N-Dipropylacrylamide can be synthesized by the interaction of poly(acryloyl chloride) with N,N-diethyl-N’-methyl-1,3-propanediamine and dipropylamine . Another method involves the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) .


Molecular Structure Analysis

The linear formula of N,N-Dipropylacrylamide is C9H17NO . The molecular structure of this compound can be found in various chemical databases .


Chemical Reactions Analysis

N,N-Dipropylacrylamide is used in the formation of random copolymers, which contain from 0 to 95 mol % of N-(3-(diethylamino)propyl)-N-methyl-acrylamide units . The structural phase transition and the characteristics of aqueous solutions for the compared copolymers depend on the structure of the copolymers and their composition .


Physical And Chemical Properties Analysis

N,N-Dipropylacrylamide is a pale-yellow to yellow-brown liquid . Its physical and chemical properties can be influenced by the presence of other compounds, as seen in the formation of copolymers .

Scientific Research Applications

Thermo- and pH-Sensitive Polymers

N,N-Dipropylacrylamide: is used to create polymers that are sensitive to temperature and pH changes. These polymers can sharply alter their characteristics in response to environmental changes, making them useful in creating ‘smart materials’. They are particularly interesting for their ability to reversibly change their hydrophilic-hydrophobic balance, leading to conformational rearrangements at the molecular level .

Drug Delivery Systems

The copolymers of N,N-Dipropylacrylamide can be engineered to form microgels that respond to temperature changes. These microgels can potentially be used as carriers for drug delivery, releasing medication in response to the body’s temperature .

Future Directions

N,N-Dipropylacrylamide has potential applications in the formation of thermoresponsive copolymers . These copolymers have gained increased interest in recent years due to their better biocompatibility and potential uses in various industries .

properties

IUPAC Name

N,N-dipropylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-4-7-10(8-5-2)9(11)6-3/h6H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSYJNCKPUDQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295655
Record name n,n-dipropylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Dipropylprop-2-enamide

CAS RN

68404-19-3
Record name NSC103706
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dipropylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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